Structural Differentiation from APY0201: 5‑Chloro vs. 5‑Hydrazinyl‑Benzylidene Substitution
APY0201 (CAS 1232221‑74‑7) is the most extensively characterized analog, bearing a 5‑(2‑(3‑methylbenzylidene)hydrazinyl) substituent, and achieves a PIKfyve IC50 of 5.2 nM in a [33P]ATP‑based radiometric assay . While direct enzymatic data for the 5‑chloro variant are not publicly disclosed, the Hayakawa SAR study demonstrates that truncation of the 5‑position substituent from a bulky hydrazinyl‑benzylidene group to a simple hydrogen in structurally related pyrazolo[1,5‑a]pyrimidines dropped PIKfyve potency from low‑nanomolar to >1,000 nM [1]. This establishes the 5‑chloro analog as a structurally distinct entity whose PIKfyve potency is expected to fall between these extremes, making it unsuitable for direct functional substitution of APY0201 without independent characterization.
| Evidence Dimension | PIKfyve biochemical inhibitory potency |
|---|---|
| Target Compound Data | Not independently reported; inferred to be intermediate between the 5‑H analog (>1,000 nM) and APY0201 (5.2 nM) |
| Comparator Or Baseline | APY0201: IC50 = 5.2 nM (PIKfyve [33P]ATP radiometric assay); 5‑unsubstituted analog: IC50 > 1,000 nM (same assay platform) |
| Quantified Difference | Potency range spans >200‑fold; exact ΔIC50 for the 5‑chloro compound remains unmeasured in public domain |
| Conditions | PIKfyve kinase assay measuring conversion of PtdIns3P to PtdIns(3,5)P2 in the presence of [33P]ATP |
Why This Matters
Procurement decisions must account for the fact that APY0201’s nanomolar PIKfyve activity is driven by its extended 5‑hydrazinyl‑benzylidene moiety; the 5‑chloro variant lacks this pharmacophore and will exhibit a distinct potency and selectivity fingerprint.
- [1] Hayakawa, N. et al. Structure–activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201. Bioorg. Med. Chem. 2014, 22, 3021–3029. View Source
